2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride
Overview
Description
2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C14H21ClN2O3 and a molecular weight of 300.78 g/mol . This compound is often used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-methyl-2-nitrophenol with 2-chloroethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 2-[2-(4-Methyl-2-aminophenoxy)ethyl]piperidine.
Substitution: Various substituted piperidine derivatives.
Oxidation: 2-[2-(4-Carboxy-2-nitrophenoxy)ethyl]piperidine.
Scientific Research Applications
2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving the modulation of biological pathways and as a tool for investigating cellular processes.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperidine ring can also participate in binding interactions with proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Methyl-2-aminophenoxy)ethyl]piperidine.
- 2-[2-(4-Methyl-2-nitrophenoxy)ethyl]morpholine.
- 2-[2-(4-Methyl-2-nitrophenoxy)ethyl]pyrrolidine .
Uniqueness
2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride is unique due to its specific structural features, such as the presence of both a nitro group and a piperidine ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-11-5-6-14(13(10-11)16(17)18)19-9-7-12-4-2-3-8-15-12;/h5-6,10,12,15H,2-4,7-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLWRYXBZWBIFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC2CCCCN2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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